Ethyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a thioxo group attached to a tetrahydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by the addition of 2-ethoxybenzaldehyde. The reaction is usually carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Reduction: Sodium borohydride in ethanol or methanol under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Brominated derivatives with potential biological activity.
Reduction: Reduced analogs with modified chemical properties.
Substitution: Substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Studied for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to the suppression of cell proliferation. Additionally, the thioxo group may interact with thiol-containing proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate: This compound has a hydroxyphenyl group instead of an ethoxyphenyl group, leading to different chemical and biological properties.
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate: The presence of a bromophenyl group imparts distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C16H20N2O3S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 4-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N2O3S/c1-4-20-12-9-7-6-8-11(12)14-13(15(19)21-5-2)10(3)17-16(22)18-14/h6-9,14H,4-5H2,1-3H3,(H2,17,18,22) |
InChI Key |
ZFUPGZFOCOQJNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=S)N2)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.